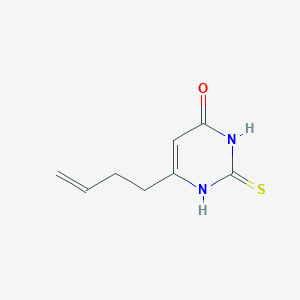

6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Übersicht

Beschreibung

6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological activities, supported by data tables and case studies from various research findings.

The compound has the molecular formula and a molecular weight of approximately 182.25 g/mol. Its structure includes a thioxo group that contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Assay Results

The antimicrobial activity was assessed using agar diffusion methods. The results are summarized in Table 1:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Candida albicans | 14 |

The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Anticancer Efficacy

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The findings are presented in Table 2:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

The compound exhibited lower IC50 values compared to standard chemotherapy agents, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thioxo group and the butenyl chain can enhance its efficacy and selectivity against specific pathogens or cancer cells.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of dihydropyrimidinones, including 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, exhibit significant antibacterial activity against various pathogens. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation. Mechanisms proposed include the interaction with DNA or protein targets, potentially leading to the inhibition of cellular processes such as replication or transcription. The formation of metal complexes with this compound has also been investigated to enhance its biological efficacy against cancer cells .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with biological targets. Research has demonstrated that derivatives can interact with DNA or proteins, leading to potential therapeutic applications. For instance, studies have explored the formation of metal complexes with enhanced antimicrobial activity .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones around wells containing the compound in agar diffusion assays, demonstrating its effectiveness as an antibacterial agent .

Case Study 2: Synthesis of Metal Complexes

The synthesis of an Au(III) complex using 6-methyl derivatives was reported, showcasing enhanced antibacterial properties compared to the free ligand. The complex was characterized using NMR spectroscopy and showed promising results against both Gram-positive and Gram-negative bacteria .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioxo Group

The sulfur atom in the thioxo moiety (C=S) acts as a nucleophilic site, enabling alkylation or arylation reactions. For example:

-

S-Alkylation : Reacting with alkyl halides (e.g., 2-chloroacetamides) in dimethylformamide (DMF) with potassium carbonate yields S-alkylated derivatives. This method is analogous to the synthesis of 6-methyl-2-thioxo-pyrimidine acetamides, where S-alkylation occurred exclusively at the sulfur atom under mild conditions (60–80°C) with yields of 55–82% .

| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |

|---|---|---|---|---|

| S-Alkylation | 2-Chloroacetamide, K₂CO₃, DMF, 70–80°C | S-Alkylated pyrimidine | 55–82% |

Cyclocondensation Reactions

The hydrazinyl and thioxo groups facilitate cyclocondensation with aldehydes or ketones. For instance:

-

One-pot multicomponent reactions : Combining with aromatic aldehydes and amines (e.g., 1-benzylpiperidin-4-one) under catalytic conditions (e.g., zeolite-nano Au) yields polycyclic frameworks like pyrimido[4,5-b] naphthyridines. Similar reactions for 6-amino-2-thioxo-pyrimidines achieved reflux conditions in ethanol with 2–4 h reaction times .

Electrophilic Addition at the Alkenyl Substituent

The but-3-en-1-yl group introduces a reactive alkene, enabling:

-

Epoxidation : Treatment with peracids (e.g., mCPBA) forms epoxides.

-

Hydrohalogenation : Addition of HCl or HBr across the double bond generates halogenated derivatives.

-

Diels-Alder Reactions : The alkene may act as a dienophile in [4+2] cycloadditions with electron-rich dienes.

Coordination Chemistry

The thioxo group can coordinate to metal ions, forming complexes. For example:

-

Au(III) Complexation : Reacting with HAuCl₄ in alkaline DMSO yields stable Au(III) complexes. This mirrors the synthesis of Au(III) complexes with 6-methyl-2-thioxo-pyrimidin-4(1H)-one, where coordination occurs via the sulfur and adjacent nitrogen atoms .

| Metal Salt | Ligand Ratio | Conditions | Product Stability | Source |

|---|---|---|---|---|

| HAuCl₄·H₂O | 1:1 (Au:L) | NaOH, DMSO, 2 weeks | Stable (>350°C decomposition) |

Oxidation and Reduction Reactions

-

Oxidation of Thioxo to Oxo : Using oxidizing agents (e.g., H₂O₂) converts the thioxo group to a carbonyl, forming 6-(but-3-en-1-yl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one.

-

Reduction of the Alkene : Hydrogenation (H₂/Pd-C) saturates the double bond, yielding a butyl-substituted derivative.

Antimicrobial and Biological Activity

While direct data for this compound are unavailable, structurally related 2-thioxo-pyrimidines exhibit antimicrobial properties. For example:

-

Antibacterial Activity : S-alkylated derivatives of 6-methyl-2-thioxo-pyrimidines showed inhibition zones of 7–12 mm against Staphylococcus aureus and Escherichia coli at 10 mg/mL concentrations .

Table 1: S-Alkylation Yields for Related Pyrimidines

| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 6-Methyl-2-thioxo-pyrimidine | 2-Chloro-N-phenylacetamide | DMF | 70–80 | 82 |

| 6-Amino-2-thioxo-pyrimidine | Ethyl 2-chlorothiophene-3-carboxylate | Ethanol | Reflux | 68 |

Table 2: Antimicrobial Activity of 2-Thioxo-Pyrimidines

| Compound | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Au(III)-6-methyl-2-thioxo complex | S. aureus | 12.5 ± 0.5 | 25 |

| Free ligand (6-methyl-2-thioxo) | E. coli | 7.0 ± 0.3 | >100 |

Eigenschaften

IUPAC Name |

6-but-3-enyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-3-4-6-5-7(11)10-8(12)9-6/h2,5H,1,3-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJMQJCXWUHGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.